molecular formula C20H17NO7 B2556312 8-methoxy-3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one CAS No. 2034426-31-6

8-methoxy-3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one

Cat. No. B2556312
CAS RN: 2034426-31-6
M. Wt: 383.356
InChI Key: OHQPOONBBUSKFR-UHFFFAOYSA-N
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Description

8-methoxy-3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C20H17NO7 and its molecular weight is 383.356. The purity is usually 95%.
BenchChem offers high-quality 8-methoxy-3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-methoxy-3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Furyl Analogs : Furyl analogs of α-pyrono[2,3-f]isoflavones with azole substituents have been synthesized, showcasing the potential of such compounds in chemical synthesis and the exploration of new molecular structures (T. V. Shokol et al., 2010).

  • Crystal Structure Analysis : The crystal structure of related compounds, like 4-(4-methoxyphenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one, has been determined, providing insights into the molecular conformation and interactions of such compounds (S. A. Inglebert et al., 2014).

Bioactive Potential and Applications

  • Antitubercular and Antimicrobial Activity : Novel pyranopyrimidines have been synthesized and evaluated for their antitubercular and antimicrobial activities, indicating the potential medical applications of chromene derivatives in combating bacterial infections (Nimesh R. Kamdar et al., 2010).

  • Antioxidative and Anti-inflammatory Properties : A study on the red seaweed Gracilaria opuntia isolated a highly oxygenated 2H-chromen derivative with pro-inflammatory cyclooxygenase and lipoxygenase inhibitory properties, suggesting its use in anti-inflammatory and antioxidant applications (Fasina Makkar & K. Chakraborty, 2018).

  • Angiotensin Converting Enzyme Inhibitors : Previously undescribed antioxidative O-heterocyclic analogues from the intertidal seaweed Sargassum wightii exhibited potential as angiotensin converting enzyme inhibitors, suggesting their utility in antihypertensive management (Anusree Maneesh & K. Chakraborty, 2018).

properties

IUPAC Name

8-methoxy-3-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO7/c1-11-6-13(8-17(22)26-11)27-14-9-21(10-14)19(23)15-7-12-4-3-5-16(25-2)18(12)28-20(15)24/h3-8,14H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQPOONBBUSKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one

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